REACTION_SMILES
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[Al+3:22].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH:1]([CH3:2])([CH3:3])[O:4][c:5]1[c:6]([C:7](=[O:8])[N:9]([O:10][CH3:11])[CH3:12])[cH:13][cH:14][c:15]([C:17]([F:18])([F:19])[F:20])[cH:16]1.[H-:21].[H-:24].[H-:25].[H-:26].[Li+:23]>>[CH:1]([CH3:2])([CH3:3])[O:4][c:5]1[c:6]([CH:7]=[O:8])[cH:13][cH:14][c:15]([C:17]([F:18])([F:19])[F:20])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CON(C)C(=O)c1ccc(C(F)(F)F)cc1OC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1ccc(C(F)(F)F)cc1OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CC(C)Oc1cc(C(F)(F)F)ccc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |